molecular formula C10H6INO2 B179737 1-Iodo-2-nitronaphthalene CAS No. 102154-23-4

1-Iodo-2-nitronaphthalene

Cat. No.: B179737
CAS No.: 102154-23-4
M. Wt: 299.06 g/mol
InChI Key: GXKBAYRYIIXJGJ-UHFFFAOYSA-N
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Description

1-Iodo-2-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆INO₂ It is a derivative of naphthalene, where an iodine atom and a nitro group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-nitronaphthalene can be synthesized through the nitration of 1-iodonaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of zeolite-assisted regioselective nitration. This method employs nitrogen dioxide and molecular oxygen as nitrating agents in the presence of zeolite catalysts. This approach offers advantages such as higher selectivity, reduced by-products, and the ability to recycle the catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Various oxidizing agents such as potassium permanganate.

Major Products Formed:

    Reduction: 1-Iodo-2-aminonaphthalene.

    Oxidation: Various oxidized derivatives of this compound.

Scientific Research Applications

1-Iodo-2-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2-nitronaphthalene is unique due to the presence of both iodine and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1-iodo-2-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKBAYRYIIXJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304875
Record name 1-iodo-2-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102154-23-4
Record name 1-Iodo-2-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102154-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-iodo-2-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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